2-(4-methylphenyl)-4-phenoxyquinazoline
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Overview
Description
2-(4-methylphenyl)-4-phenoxyquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a 4-methylphenyl group and a phenoxy group attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-4-phenoxyquinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction using phenol and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The phenoxy and methylphenyl groups can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-carboxyphenyl)-4-phenoxyquinazoline
Reduction: 2-(4-methylphenyl)-4-phenoxydihydroquinazoline
Substitution: 2-(4-bromophenyl)-4-phenoxyquinazoline
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-4-phenoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By binding to the active site of these enzymes, the compound can prevent their activity, leading to reduced cell proliferation and potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-4-phenylquinazoline
- 2-(4-methylphenyl)-4-methoxyquinazoline
- 2-(4-methylphenyl)-4-chloroquinazoline
Uniqueness
2-(4-methylphenyl)-4-phenoxyquinazoline is unique due to the presence of both the 4-methylphenyl and phenoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-phenoxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-11-13-16(14-12-15)20-22-19-10-6-5-9-18(19)21(23-20)24-17-7-3-2-4-8-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHOCHPVEZJKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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